molecular formula C9H7N3 B1406821 7-Methylimidazo[1,2-a]pyridine-8-carbonitrile CAS No. 1352888-45-9

7-Methylimidazo[1,2-a]pyridine-8-carbonitrile

Cat. No. B1406821
M. Wt: 157.17 g/mol
InChI Key: AIDYYUVRNVVYJF-UHFFFAOYSA-N
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Description

7-Methylimidazo[1,2-a]pyridine-8-carbonitrile is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . A recent review has summarized the recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates .


Molecular Structure Analysis

The molecular formula of 7-Methylimidazo[1,2-a]pyridine-8-carbonitrile is C9H7N3O . The average mass is 173.171 Da and the monoisotopic mass is 173.058914 Da .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various reactions including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The initial imine formation is considered the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .

Scientific Research Applications

  • Field : Organic Synthesis
    • Application Summary : Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
    • Methods : The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
    • Results : The paper did not provide specific results for this method .
  • Field : Organic Synthesis
    • Application Summary : Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
    • Methods : The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
    • Results : The paper did not provide specific results for this method .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines . The future directions might include further exploration of their potential pharmaceutical applications and development of more efficient and environmentally friendly synthetic methods .

properties

IUPAC Name

7-methylimidazo[1,2-a]pyridine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-7-2-4-12-5-3-11-9(12)8(7)6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDYYUVRNVVYJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=CN2C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methylimidazo[1,2-a]pyridine-8-carbonitrile

Synthesis routes and methods

Procedure details

To a stirred solution of compound 2-amino-4-methylnicotinonitrile (1 equiv.) in water was added chloroacetaldehyde (55% aq. solution) (1.2 equiv.) and the reaction was heated at 80° C. for 16 h. On completion, it was quenched by 1N NaOH till pH 8. Solid precipitated was filtered and vacuum dried to afford the title compound (75% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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